2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone
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Description
“2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone” is a chemical compound with the molecular formula C22H17F3N2O2 . It has an average mass of 398.378 Da and a monoisotopic mass of 398.124207 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a quinazoline, a type of nitrogen-containing heterocycle . It also contains a trifluoromethyl group attached to a benzyl group, which is further linked to the quinazolinone core through an ether linkage .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Quinazolinones, including compounds similar to the one , have been synthesized and tested for antimicrobial activity. These compounds have shown effectiveness against various bacteria and fungi, such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, and Fusarium oxysporum. This highlights their potential use in developing new antimicrobial agents (Gupta, Kashaw, Jatav, & Mishra, 2008).
One-Pot Synthesis Techniques
- Innovative one-pot synthesis methods for quinazolinones have been developed, which streamline the production process. These methods include catalyzed cyclocondensation and oxidative dehydrogenation, demonstrating efficient ways to create a variety of quinazolinone derivatives (Cheng, Guo, Zhang-Negrerie, Du, & Zhao, 2013).
Novel Derivative Synthesis
- Research has also focused on creating novel quinazolinone derivatives with potential biological activity. For example, benzo[6,7][1,4]oxazepino[4,5-a]quinazolinone derivatives were synthesized, indicating a broad scope for creating new compounds with potentially unique properties (Mahdavi, Foroughi, Saeedi, Karimi, Alinezhad, Foroumadi, Shafiee, & Akbarzadeh, 2013).
Antimicrobial Activities of Quinazolinone Derivatives
- Further studies have synthesized and evaluated the antimicrobial activities of various quinazolinone derivatives, indicating their significant potential in this field (Patel & Patel, 2011).
Pharmacological Characterization
- Quinazolinone derivatives have been characterized pharmacologically. For instance, a study synthesized a series of these derivatives to target the human formyl peptide receptor-like 1 (FPRL1), revealing the impact of molecular modifications on their pharmacological properties (Zhou, Zhang, Nanamori, Zhang, Liu, Li, Sun, Tian, Ye, Cheng, & Wang, 2007).
Properties
IUPAC Name |
2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O2/c23-22(24,25)16-8-4-14(5-9-16)13-29-17-10-6-15(7-11-17)21-26-12-18-19(27-21)2-1-3-20(18)28/h4-12H,1-3,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCJPZHMQCTRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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